

Application Notes & Protocols: Analytical Characterization of (1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B046916

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of **(1-methyl-1H-pyrazol-4-yl)methanol**, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of this compound.

Compound Information

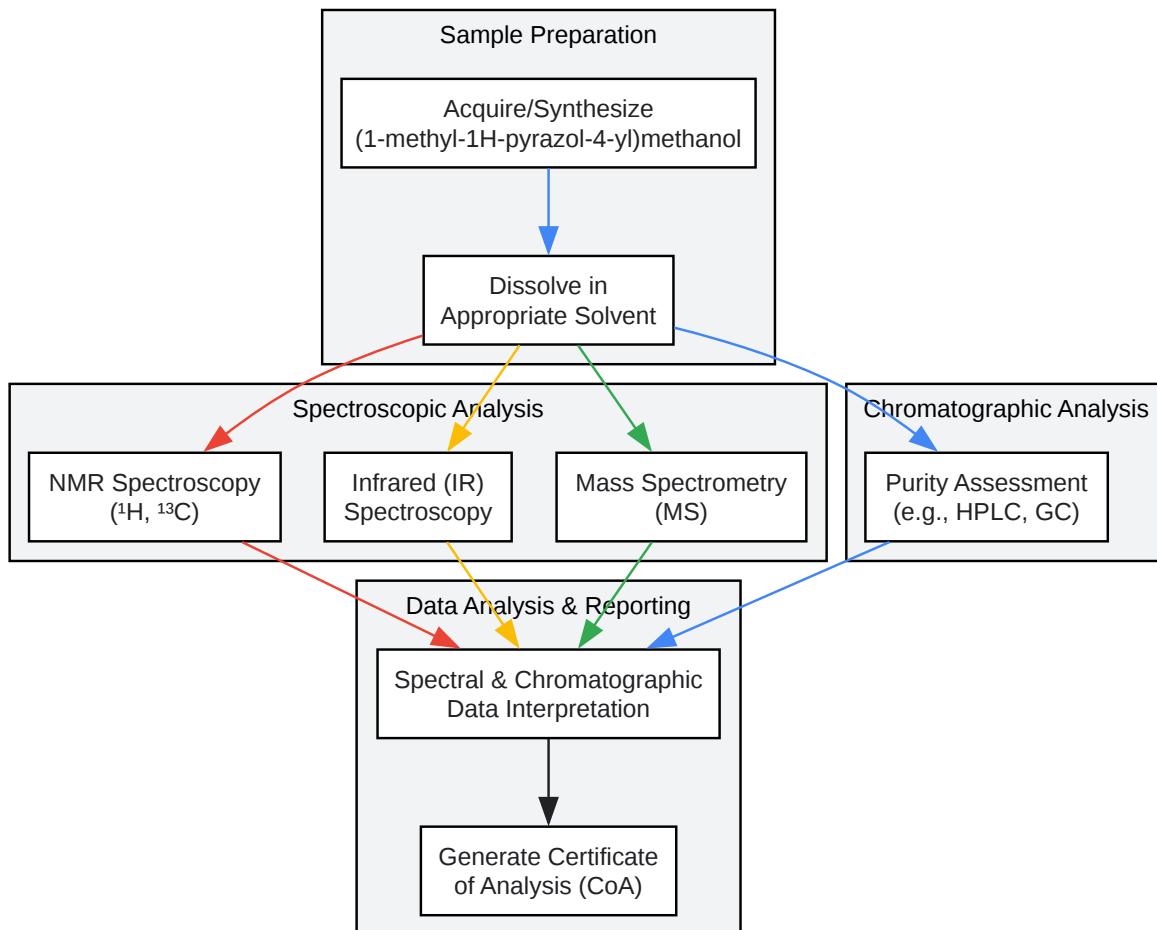

(1-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic alcohol that serves as a versatile building block in medicinal chemistry. Its structure allows for further functionalization, making it a valuable precursor in the development of kinase inhibitors and other bioactive molecules.

Table 1: Physicochemical Properties of **(1-methyl-1H-pyrazol-4-yl)methanol**

Property	Value	Source
IUPAC Name	(1-methyl-1H-pyrazol-4-yl)methanol	PubChem[1]
CAS Number	112029-98-8	PubChem[1]
Molecular Formula	C ₅ H ₈ N ₂ O	PubChem[1]
Molecular Weight	112.13 g/mol	PubChem[1]
Boiling Point	243°C	MySkinRecipes[2]
Appearance	Expected to be a solid or liquid at room temperature	General Knowledge
Storage	Room temperature, dry conditions	MySkinRecipes[2]

Experimental Workflow

The following diagram outlines the typical workflow for the comprehensive analytical characterization of a chemical substance like **(1-methyl-1H-pyrazol-4-yl)methanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analytical characterization of **(1-methyl-1H-pyrazol-4-yl)methanol**.

Experimental Protocols

The following are detailed protocols for the key analytical techniques used to characterize **(1-methyl-1H-pyrazol-4-yl)methanol**.

NMR spectroscopy is essential for the structural elucidation of the molecule.

- ¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of **(1-methyl-1H-pyrazol-4-yl)methanol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature.
- Expected ¹H NMR Spectral Data (in DMSO-d₆):
 - A singlet for the N-methyl protons (CH₃) is anticipated around δ 3.7-3.9 ppm.
 - A doublet for the methylene protons (CH₂) is expected around δ 4.3-4.5 ppm.
 - A triplet for the hydroxyl proton (OH) may appear around δ 4.7-4.9 ppm.[3]
 - Two singlets for the pyrazole ring protons (CH) are expected in the aromatic region, around δ 7.4 and 7.6 ppm.[3]
- ¹³C NMR Spectroscopy Protocol:
 - Sample Preparation: Use the same sample prepared for ¹H NMR.
 - Instrumentation: Use the same NMR spectrometer.
 - Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
 - Expected ¹³C NMR Spectral Data:
 - The N-methyl carbon (CH₃) should appear around δ 35-40 ppm.
 - The methylene carbon (CH₂) is expected around δ 55-60 ppm.
 - The pyrazole ring carbons (C and CH) will resonate in the range of δ 115-140 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.

- Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} .
- Expected IR Absorption Bands:
 - A broad peak in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol group.
 - Peaks in the 2850-3000 cm^{-1} range due to C-H stretching.
 - Absorption bands around 1400-1600 cm^{-1} characteristic of the C=N and C=C stretching of the pyrazole ring.
 - A peak around 1000-1200 cm^{-1} for the C-O stretching of the primary alcohol.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

- Protocol (Electrospray Ionization - ESI):
 - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
 - Instrumentation: Use a mass spectrometer equipped with an ESI source.
 - Data Acquisition: Acquire the mass spectrum in positive ion mode.
 - Expected Mass Spectrum:
 - The molecular ion peak $[\text{M}+\text{H}]^+$ is expected at an m/z of approximately 113.07, corresponding to the protonated molecule ($\text{C}_5\text{H}_9\text{N}_2\text{O}^+$).

HPLC is used to assess the purity of the compound.

- Protocol:
 - Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
 - Instrumentation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).
 - Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

Based on available data for similar compounds, **(1-methyl-1H-pyrazol-4-yl)methanol** should be handled with care. It may cause skin and eye irritation, and respiratory irritation.^[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Store in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. (1-Methyl-1H-pyrazol-4-yl)methanol [myskinrecipes.com]
- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Analytical Characterization of (1-methyl-1H-pyrazol-4-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046916#analytical-characterization-of-1-methyl-1h-pyrazol-4-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com